Dihexyl Malonate

Vue d'ensemble

Description

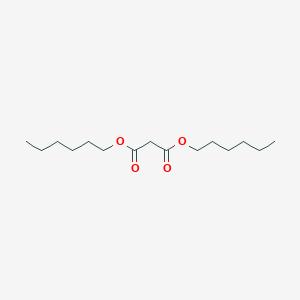

Dihexyl Malonate is an organic compound belonging to the class of malonic esters. It is characterized by the presence of two hexyl groups attached to the malonate moiety. This compound is used in various chemical syntheses and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dihexyl Malonate can be synthesized through the esterification of malonic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:

Malonic Acid+2Hexanol→Dihexyl Malonate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where malonic acid and hexanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from water and unreacted starting materials.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Dihexyl malonate undergoes hydrolysis under acidic or basic conditions, yielding malonic acid or its monoester derivatives.

Acid-Catalyzed Hydrolysis

- Conditions : Concentrated HCl or H₂SO₄ at reflux (70–100°C) .

- Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.

- Products : Malonic acid and hexanol.

- Yield : ~82% conversion observed in diethyl malonate analogs under optimized conditions .

Base-Promoted Hydrolysis

- Conditions : Aqueous NaOH/KOH (5–20% w/v) at 50–70°C .

- Mechanism : Saponification of esters to carboxylates, followed by acidification to malonic acid.

- Challenges : Steric hindrance from hexyl groups slows hydrolysis compared to shorter-chain analogs (e.g., diethyl malonate) .

Alkylation Reactions

The α-hydrogens of this compound are highly acidic (pKa ~13), enabling enolate formation for nucleophilic alkylation.

Monoalkylation

- Conditions : NaH or NaOEt as base; alkyl halides (e.g., R-X) in DMF or THF .

- Mechanism :

- Deprotonation to form enolate.

- SN2 attack on alkyl halide.

- Example :

- Yield : 55–75% for monoalkylation, depending on R-X steric bulk .

Dialkylation

- Conditions : Excess alkyl halide and prolonged reaction time.

- Drawback : Competing dialkylation reduces monoalkylated product purity .

Decarboxylation Reactions

Thermal or base-induced decarboxylation eliminates CO₂, forming substituted acetic acids.

Thermal Decarboxylation

- Conditions : 150–200°C in inert solvent (e.g., toluene) .

- Mechanism : Cyclic transition state via enol intermediate .

- Product : Substituted hexyl acetate.

Photocatalytic Decarboxylation

- Conditions : Mes-Acr-Ph photocatalyst, visible light, KOBu .

- Efficiency : 80–90% yield for aryl-substituted analogs .

Cyclocondensation Reactions

This compound participates in cyclization to form heterocycles.

Comparative Reactivity with Other Malonates

| Property | This compound | Diethyl Malonate | Dimethyl Malonate |

|---|---|---|---|

| Solubility | Low in water | Moderate | High |

| Alkylation Rate | Slower | Faster | Fastest |

| Decarboxylation Temp | 150–200°C | 120–150°C | 100–130°C |

Key Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

Role in Drug Development

Dihexyl malonate serves as a precursor for synthesizing various pharmaceutical compounds. Its structural properties allow it to be modified into bioactive molecules, which can exhibit therapeutic effects. For instance, derivatives of malonates have been studied for their potential antidiabetic properties and as inhibitors in metabolic pathways, highlighting their significance in drug discovery and development .

Case Study: Antidiabetic Agents

Research has demonstrated that malonamide derivatives synthesized from this compound exhibit potent antidiabetic activities. These compounds were shown to have IC50 values significantly lower than established drugs like acarbose, indicating their potential as effective alternatives in managing diabetes .

Polymer Synthesis

Enzyme-Catalyzed Reactions

Recent studies have highlighted the use of this compound in the enzyme-catalyzed synthesis of biodegradable polyesters. Using immobilized lipases, researchers have successfully synthesized linear polyesters from this compound under solvent-free conditions. This approach not only addresses environmental concerns related to plastic waste but also opens avenues for creating sustainable materials .

Application as Metal Chelators

The synthesized polyesters from this compound have been characterized for their ability to chelate metals in biphasic systems. This property is crucial for applications in environmental remediation and catalysis, where metal ions need to be effectively captured and removed from solutions .

Organic Synthesis

Building Block for Complex Molecules

this compound is widely recognized as a building block in organic synthesis. It is employed in various reactions, including Michael additions and Knoevenagel condensations, facilitating the formation of complex organic structures essential for pharmaceuticals and agrochemicals .

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Synthesis of antidiabetic agents | IC50 values significantly lower than acarbose |

| Polymer Synthesis | Enzyme-catalyzed synthesis of polyesters | Biodegradable materials with metal chelation properties |

| Organic Synthesis | Versatile building block for complex molecules | Used in Michael additions and Knoevenagel reactions |

Mécanisme D'action

The mechanism of action of Dihexyl Malonate in chemical reactions involves the formation of enolate ions. The enolate ion acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl Malonate

- Dimethyl Malonate

- Diisopropyl Malonate

Comparison

Dihexyl Malonate is unique due to its longer alkyl chains compared to other malonates like Diethyl Malonate and Dimethyl Malonate. This difference in alkyl chain length can influence the compound’s solubility, reactivity, and applications. For instance, this compound may exhibit different physical properties and reactivity patterns due to the steric effects of the hexyl groups.

Activité Biologique

Dihexyl malonate (DHM) is an ester compound derived from malonic acid, known for its diverse applications in organic synthesis and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications in clinical settings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its two hexyl groups attached to the malonate backbone. Its structure facilitates various interactions within biological systems, making it a subject of interest in pharmacology and biochemistry.

Pharmacological Activity

1. Cardioprotection

Recent studies have highlighted the cardioprotective effects of malonate derivatives, including this compound, particularly in ischemia/reperfusion (I/R) injury models. Malonate acts as a competitive inhibitor of succinate dehydrogenase (SDH), leading to a reduction in reactive oxygen species (ROS) production during ischemic events. This mechanism was demonstrated in a study where this compound was administered at reperfusion, showing significant protection against cardiac damage compared to pre-ischemia administration .

2. Mechanism of Action

The cardioprotective effects are attributed to the selective uptake of malonate in ischemic tissues, facilitated by the monocarboxylate transporter 1 (MCT1). The acidic environment during ischemia enhances malonate's cellular uptake, allowing for effective SDH inhibition and subsequent metabolic modulation .

Metabolic Pathways

This compound is metabolized through various enzymatic pathways. Research indicates that specific bacterial strains can utilize malonate as a carbon source, albeit slowly. For instance, Rhodopseudomonas palustris has been shown to possess transport systems for malonate uptake but exhibits low growth rates when utilizing it as the sole carbon source . This slow metabolism suggests potential applications in biocatalysis where resource allocation towards product synthesis is prioritized over rapid growth.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

Clinical Implications

The findings surrounding this compound suggest its potential use in clinical settings, particularly for cardiac protection during surgical procedures or acute myocardial infarction treatment. The ability to selectively target ischemic tissues offers a strategic advantage in minimizing collateral damage during reperfusion therapy.

Propriétés

IUPAC Name |

dihexyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXAJNXSULJYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431505 | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431-37-4 | |

| Record name | Dihexyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 1,3-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl Malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.